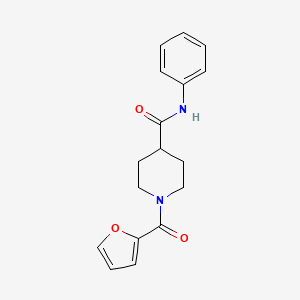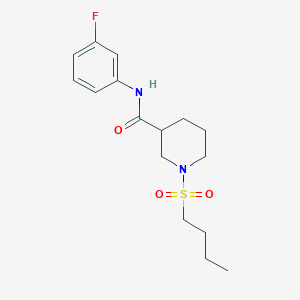![molecular formula C15H18N2O4 B5479050 4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID](/img/structure/B5479050.png)
4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID is a synthetic organic compound with the molecular formula C15H18N2O4 It is characterized by the presence of a pyrrolidinylcarbonyl group attached to an anilino moiety, which is further connected to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID typically involves the following steps:
Formation of the Pyrrolidinylcarbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable carbonyl compound to form the pyrrolidinylcarbonyl intermediate.
Coupling with Aniline Derivative: The intermediate is then coupled with an aniline derivative under specific reaction conditions to form the anilino compound.
Attachment to Butanoic Acid: Finally, the anilino compound is reacted with a butanoic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The pyrrolidinylcarbonyl group and anilino moiety play crucial roles in its binding to target molecules, influencing biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-OXO-4-[3-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID: A closely related compound with a similar structure but different positional isomerism.
4-OXO-4-[4-(1-PIPERIDINYLCARBONYL)ANILINO]BUTANOIC ACID: Another similar compound with a piperidinylcarbonyl group instead of a pyrrolidinylcarbonyl group.
Uniqueness
4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
4-oxo-4-[4-(pyrrolidine-1-carbonyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13(7-8-14(19)20)16-12-5-3-11(4-6-12)15(21)17-9-1-2-10-17/h3-6H,1-2,7-10H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUPPCUBXOQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[(4aS*,8aR*)-1-(3-methylbutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B5478967.png)
![methyl 4-{[(2,5-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5478994.png)
![3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5479004.png)
![7-(2-furoyl)-2-methyl-N-[(2R)-tetrahydrofuran-2-ylmethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5479010.png)
![2-amino-6-methyl-4-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5479012.png)

![N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylthiophene-2-carboxamide](/img/structure/B5479029.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5479037.png)
![ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B5479044.png)

![4-[(2-cyclohexyl-5-pyrimidinyl)methyl]-N-isobutyl-N-methyl-2-morpholinecarboxamide](/img/structure/B5479051.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-(tetrahydrofuran-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B5479061.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5479065.png)
![7-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5479073.png)
